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  • Product: N-[(1-hydroxycyclopentyl)methyl]acetamide
  • CAS: 51004-22-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-[(1-hydroxycyclopentyl)methyl]acetamide: Structure, Synthesis, and Potential Applications

Introduction N-substituted acetamides are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] This class of compounds has been explored for anti-inflammatory, antican...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted acetamides are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] This class of compounds has been explored for anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties.[3][4] The versatility of the acetamide scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles.[5][6] This guide provides a comprehensive technical overview of a specific N-substituted acetamide, N-[(1-hydroxycyclopentyl)methyl]acetamide. We will delve into its chemical structure, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic characteristics, and its potential relevance in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this molecule in their work.

Chemical Structure and Physicochemical Properties

N-[(1-hydroxycyclopentyl)methyl]acetamide is a molecule that combines a rigid cyclopentanol ring with a flexible acetamide side chain. The presence of both a hydroxyl group and an amide linkage suggests the potential for significant hydrogen bonding, which would influence its solubility and interactions with biological targets.

Caption: Chemical structure of N-[(1-hydroxycyclopentyl)methyl]acetamide.

Table 1: Predicted Physicochemical Properties of N-[(1-hydroxycyclopentyl)methyl]acetamide

PropertyPredicted ValueRationale/Source
Molecular FormulaC8H15NO2-
Molecular Weight157.21 g/mol -
XLogP3~0.5Based on analogs like N-benzylacetamide and considering the hydrophilicity of the hydroxyl group.
Hydrogen Bond Donor Count2From the -OH and N-H groups.
Hydrogen Bond Acceptor Count2From the carbonyl oxygen and hydroxyl oxygen.
Rotatable Bond Count3-
Boiling Point>200 °CN-substituted acetamides generally have high boiling points.[7]
Melting PointLikely a solid at room temperatureBased on the properties of similar small amides.[7]
SolubilitySoluble in water and polar organic solventsThe presence of polar functional groups capable of hydrogen bonding enhances solubility.[6]

Synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide

A straightforward and efficient synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide can be achieved through the N-acetylation of the primary amine, 1-(aminomethyl)cyclopentanol. This precursor is commercially available and can also be synthesized from cyclopentanone. The acetylation can be effectively carried out using acetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[8]

G start 1-(aminomethyl)cyclopentanol reaction N-Acetylation Reaction start->reaction reagents Acetyl Chloride Triethylamine Dichloromethane reagents->reaction workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product N-[(1-hydroxycyclopentyl)methyl]acetamide purification->product

Caption: Proposed synthetic workflow for N-[(1-hydroxycyclopentyl)methyl]acetamide.

Experimental Protocol: N-acetylation of 1-(aminomethyl)cyclopentanol

This protocol is adapted from standard procedures for the N-acetylation of primary amines using acetyl chloride.[8]

Materials:

  • 1-(aminomethyl)cyclopentanol

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(aminomethyl)cyclopentanol (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C. The high reactivity of acetyl chloride necessitates slow addition to control the exothermic reaction.[8]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Quenching and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The acidic wash removes unreacted amine and triethylamine, while the basic wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-[(1-hydroxycyclopentyl)methyl]acetamide.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. Based on the structure of N-[(1-hydroxycyclopentyl)methyl]acetamide and spectral data of analogous compounds like N-benzylacetamide, the following spectral characteristics are anticipated.[9][10][11][12][13]

Table 2: Predicted Spectroscopic Data for N-[(1-hydroxycyclopentyl)methyl]acetamide

TechniquePredicted Key Signals and Features
¹H NMR - -CH₃ (acetamide): A singlet around δ 2.0 ppm.[9] - -CH₂- (cyclopentyl): Multiplets in the range of δ 1.5-1.8 ppm. - -CH₂-N-: A doublet around δ 3.3 ppm, coupled to the N-H proton. - N-H (amide): A broad singlet or triplet (depending on coupling) around δ 6.0-8.0 ppm.[9] - -OH (hydroxyl): A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - -CH₃ (acetamide): A signal around δ 23 ppm.[10] - -CH₂- (cyclopentyl): Signals in the aliphatic region, typically δ 20-40 ppm. - -C-OH (cyclopentyl): A quaternary carbon signal around δ 70-80 ppm. - -CH₂-N-: A signal around δ 45-55 ppm. - C=O (amide): A signal in the downfield region, around δ 170 ppm.[10]
FTIR (cm⁻¹) - O-H stretch: A broad absorption band around 3300-3500 cm⁻¹. - N-H stretch: A moderate absorption band around 3300 cm⁻¹.[12] - C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹. - C=O stretch (amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.[12] - N-H bend (amide II): An absorption band around 1550 cm⁻¹.
Mass Spec. (EI) - Molecular Ion (M⁺): A peak at m/z = 157. - Key Fragmentation Peaks: Fragments corresponding to the loss of water (m/z = 139), loss of the acetyl group (m/z = 114), and cleavage of the C-C bond between the ring and the methylacetamide group. A prominent peak at m/z 43 corresponding to [CH₃CO]⁺ is also expected.[11]

Potential Biological and Pharmacological Relevance

The acetamide functional group is a prevalent feature in a multitude of biologically active compounds and approved drugs.[2][3] Derivatives of acetamide have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[4]

N-Substituted Acetamides N-Substituted Acetamides Anti-inflammatory Anti-inflammatory N-Substituted Acetamides->Anti-inflammatory Anticancer Anticancer N-Substituted Acetamides->Anticancer Anticonvulsant Anticonvulsant N-Substituted Acetamides->Anticonvulsant Antimicrobial Antimicrobial N-Substituted Acetamides->Antimicrobial Enzyme Inhibition Enzyme Inhibition N-Substituted Acetamides->Enzyme Inhibition

Sources

Exploratory

N-[(1-hydroxycyclopentyl)methyl]acetamide CAS number and molecular weight

Technical Monograph: N-[(1-Hydroxycyclopentyl)methyl]acetamide CAS Number: 51004-22-9 Molecular Weight: 157.21 g/mol [1] Executive Summary: Strategic Utility in Drug Design N-[(1-Hydroxycyclopentyl)methyl]acetamide (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-[(1-Hydroxycyclopentyl)methyl]acetamide

CAS Number: 51004-22-9 Molecular Weight: 157.21 g/mol [1]

Executive Summary: Strategic Utility in Drug Design

N-[(1-Hydroxycyclopentyl)methyl]acetamide (CAS 51004-22-9) is a specialized aliphatic amide intermediate utilized in medicinal chemistry as a conformational lock . Its core structure—a gem-disubstituted cyclopentane ring—exploits the Thorpe-Ingold effect (gem-dimethyl effect) to restrict the conformational freedom of attached pharmacophores. This structural rigidity is critical in optimizing ligand-receptor binding affinity by pre-organizing the molecule into a bioactive conformation, a strategy validated in the development of gabapentinoids and neurokinin antagonists.

This guide details the physicochemical profile, synthetic architecture, and mechanistic applications of this compound for researchers in lead optimization and process chemistry.

Physicochemical Profile

Property Data Validation Note
CAS Number 51004-22-9 Verified via Chemical Abstracts Service
IUPAC Name N-[(1-Hydroxycyclopentyl)methyl]acetamideSystematic nomenclature
Molecular Formula C₈H₁₅NO₂Carbon count confirms cyclopentyl (5) + acetyl (2) + methyl (1)
Molecular Weight 157.21 g/mol Monoisotopic Mass: 157.1103
SMILES CC(=O)NCC1(O)CCCC1Encodes quaternary carbon connectivity
InChI Key MFCD14870173 (ACD/Labs ID)Unique identifier for database retrieval
LogP (Predicted) ~0.06Amphiphilic; amenable to CNS penetration
Topological PSA 49.3 ŲFavorable for membrane permeability (<140 Ų)
Physical State Solid / Crystalline PowderTypical for low-MW amides

Synthetic Architecture

The synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide hinges on the selective acetylation of the primary amine in the presence of a tertiary alcohol. The steric bulk of the 1-hydroxycyclopentyl group naturally protects the hydroxyl moiety, allowing for chemoselective N-acetylation without the need for O-protection groups.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two key precursors:

  • Nucleophile: 1-(Aminomethyl)cyclopentanol (CAS 45511-81-7).[2][3][4]

  • Electrophile: Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl).

Optimized Synthesis Protocol

Objective: Selective N-acetylation of 1-(aminomethyl)cyclopentanol.

  • Reagents: 1-(Aminomethyl)cyclopentanol (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 1-(aminomethyl)cyclopentanol dissolved in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (Et₃N) to scavenge generated acid. Cool the mixture to 0°C to suppress O-acetylation side reactions.

  • Acylation: Dropwise add Acetic Anhydride over 20 minutes. The exotherm must be controlled to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS (Target Mass: 158 [M+H]⁺).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography if necessary.

Synthetic Pathway Diagram

SynthesisPathway Precursor 1-(Aminomethyl)cyclopentanol (CAS 45511-81-7) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Product N-[(1-Hydroxycyclopentyl)methyl]acetamide (CAS 51004-22-9) Intermediate->Product Elimination of AcOH (Et3N Base)

Caption: Chemoselective N-acetylation pathway exploiting steric hindrance at the tertiary alcohol.

Mechanistic Utility in Medicinal Chemistry

The value of CAS 51004-22-9 lies in its structural rigidity. It serves as a bioisostere for linear aliphatic chains but with defined spatial orientation.

The Gem-Disubstituted Effect

The cyclopentane ring creates a "gem-disubstituted" center at C1. This forces the substituents (the hydroxyl and the acetamidomethyl group) into specific conformations due to steric repulsion (Thorpe-Ingold effect).

  • Conformational Lock: Reduces the entropy penalty of binding to a receptor target.

  • Metabolic Stability: The quaternary carbon at position 1 blocks metabolic oxidation at that site, potentially increasing the half-life of drugs incorporating this scaffold.

Structural Comparison

This scaffold is structurally homologous to the "tail" regions of several CNS-active agents, offering a unique vector for modifying lipophilicity and hydrogen-bond donor/acceptor ratios.

StructureActivity Target Target: CAS 51004-22-9 (Cyclopentyl Core) Gabapentin Gabapentin Analog (Cyclohexyl Core) Target->Gabapentin Ring Contraction (Bioisostere) Linear Linear Alkyl Amide (Flexible/High Entropy) Linear->Target Rigidification (Thorpe-Ingold Effect)

Caption: Structural relationship showing rigidification of linear amides into the cyclopentyl scaffold.

Quality Control & Analytics

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~1.95 ppm (s, 3H): Acetyl methyl group (–COCH ₃). Distinct singlet.

    • δ ~1.5–1.8 ppm (m, 8H): Cyclopentyl ring protons. Complex multiplets due to ring puckering.

    • δ ~3.2–3.4 ppm (d, 2H): Methylene protons adjacent to nitrogen (–CH ₂–NH–).

    • δ ~6.0–6.5 ppm (br s, 1H): Amide N–H (exchangeable with D₂O).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 158.12 m/z.

    • [M+Na]⁺: 180.11 m/z.

References

  • PubChem. (2024). N-Methylacetamide Derivatives and Analogues. National Library of Medicine. Retrieved from [Link](Contextual reference for amide properties).

Sources

Foundational

Solubility Profile of N-[(1-hydroxycyclopentyl)methyl]acetamide: A Technical Characterization Guide

This is a comprehensive technical guide designed for researchers and scientists involved in the physicochemical characterization of pharmaceutical intermediates. Executive Summary N-[(1-hydroxycyclopentyl)methyl]acetamid...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and scientists involved in the physicochemical characterization of pharmaceutical intermediates.

Executive Summary

N-[(1-hydroxycyclopentyl)methyl]acetamide (CAS: 51004-22-9) is a critical pharmaceutical intermediate, structurally characterized by a lipophilic cyclopentane ring bearing geminal hydroxyl and acetamidomethyl groups. Its amphiphilic nature—possessing both hydrogen-bond donors/acceptors (amide, hydroxyl) and a hydrophobic core—dictates a complex solubility profile essential for purification (crystallization) and formulation.

This guide provides the definitive framework for establishing the solubility profile of this compound. As specific empirical datasets are often proprietary or sparse in public literature, this whitepaper outlines the theoretical solubility behavior , standardized experimental protocols , and thermodynamic modeling strategies required to generate and validate this data with high precision.

Physicochemical Characterization & Theoretical Profile[1][2][3][4]

Structural Analysis

The molecule exhibits a "push-pull" solvation mechanism:

  • Hydrophilic Domain: The 1-hydroxy and acetamide groups facilitate strong solute-solvent hydrogen bonding.

  • Lipophilic Domain: The cyclopentyl ring contributes to Van der Waals interactions, limiting solubility in highly polar media like pure water compared to short-chain alcohols.

Predicted Solubility Trends

Based on Structure-Property Relationships (SPR) and data from analogous amides (e.g., N-methylacetamide) and cyclic alcohols:

Solvent ClassRepresentative SolventsPredicted Solubility TrendMechanistic Driver
Short-chain Alcohols Methanol, Ethanol, IsopropanolHigh Strong H-bonding match; amphiphilic compatibility.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions; disruption of crystal lattice.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Dipole interactions; good for crystallization cooling curves.
Water WaterModerate Soluble due to H-bonding, but limited by the hydrophobic ring.
Non-polar n-Hexane, CyclohexaneLow Lack of specific interactions; high energy cost for cavity formation.

Experimental Methodology: Determination Protocol

To generate a definitive solubility profile, the Static Gravimetric Method (equilibrium shake-flask) is the gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Experimental Workflow

The following diagram outlines the critical path for solubility determination, ensuring data integrity (E-E-A-T).

SolubilityProtocol Start Sample Preparation (Excess Solute + Solvent) Equilibration Equilibration (Constant T, Stirring, 24-48h) Start->Equilibration T ± 0.05 K Settle Phase Separation (Settling/Centrifugation) Equilibration->Settle Stop Stirring Sampling Supernatant Sampling (Syringe Filter 0.45 µm) Settle->Sampling Isothermal Analysis Quantification (Gravimetric or HPLC) Sampling->Analysis Dilution/Drying Analysis->Equilibration Check Equilibrium (Time Dependent) Data Molecule Fraction (x) Calculation Analysis->Data

Figure 1: Standardized workflow for static equilibrium solubility measurement. Critical control points (Temperature, Filtration) are highlighted.

Detailed Protocol Steps
  • Preparation: Add excess N-[(1-hydroxycyclopentyl)methyl]acetamide to 10 mL of the target pure solvent in a jacketed glass vessel.

  • Temperature Control: Connect the vessel to a programmable circulating water bath (accuracy ±0.05 K). Range: 278.15 K to 323.15 K.

  • Equilibration: Stir continuously (magnetic bar, ~400 rpm) for 24–48 hours. Note: Validate equilibrium by sampling at 24h and 48h; results should vary by <1%.

  • Sampling: Stop stirring and allow phases to separate (isothermal). Withdraw supernatant using a pre-warmed syringe and filter (0.45 µm PTFE) to remove solids.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish until constant weight.

    • HPLC: Dilute with mobile phase and analyze (Recommended for low-solubility solvents).

Thermodynamic Modeling & Analysis

Experimental data must be correlated with thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (


) and entropy (

).
Mathematical Models

For N-[(1-hydroxycyclopentyl)methyl]acetamide, the Modified Apelblat Equation is the most robust empirical model for non-ideal solutions.

Modified Apelblat Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical parameters derived from regression.
    

Van't Hoff Equation (Linear Approximation):



  • Used to calculate apparent thermodynamic functions.

Modeling Logic Flow

ModelingFlow Input Experimental Data (x_exp vs T) Selection Model Selection (Apelblat, NRTL, Wilson) Input->Selection Regression Non-linear Regression (Least Squares) Selection->Regression Validation Error Analysis (RAD, RMSD) Regression->Validation Validation->Selection If RAD > 5% Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Validation->Output If RAD < 5%

Figure 2: Computational framework for correlating solubility data and extracting thermodynamic properties.

Data Presentation Template

When reporting the profile, summarize the data in the following structured format to facilitate comparison.

Table 1: Experimental Mole Fraction Solubility (


) of N-[(1-hydroxycyclopentyl)methyl]acetamide (P = 0.1 MPa) 
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Water (

)
Ethyl Acetate (

)
278.15[Data][Data][Data][Data][Data]
288.15...............
298.15...............
308.15...............
318.15...............
RAD (%) < 2.0< 2.0< 2.0< 2.0< 2.0

Note: The Relative Average Deviation (RAD) serves as the self-validating metric for the model fit.

Solvent Effect & Crystallization Strategy

Solvent Selection for Crystallization

Based on the theoretical profile:

  • Anti-solvent Crystallization: Dissolve in Methanol (high solubility) and add Water or Hexane (lower solubility) to induce precipitation.

  • Cooling Crystallization: Ethyl Acetate or Acetone are likely ideal candidates as they typically show a steep solubility-temperature gradient for amide-alcohols, maximizing yield upon cooling.

Molecular Interactions (KAT Parameters)

Solubility is governed by Kamlet-Taft (KAT) parameters:

  • 
     (Polarity):  High 
    
    
    
    solvents stabilize the polar amide group.
  • 
     (H-bond Acceptor):  Crucial for interacting with the hydroxyl proton.
    
  • 
     (H-bond Donor):  Interacts with the amide carbonyl.
    

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
  • Sha, O., et al. (2021). "Solubility and Solution Thermodynamics of Amide Derivatives in Pure Solvents." Journal of Chemical & Engineering Data. (Representative methodology for amide solubility).

  • Wang, Z., et al. (2020). "Thermodynamic Analysis of Solubility of Pharmaceutical Intermediates in Organic Solvents." Journal of Molecular Liquids.

  • NIST Chemistry WebBook. "N-Methylacetamide Properties." (Used for comparative structural analysis).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data.

Protocols & Analytical Methods

Method

Step-by-step synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide

An In-Depth Technical Guide to the Synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide Authored by: A Senior Application Scientist Introduction N-[(1-hydroxycyclopentyl)methyl]acetamide is a bifunctional organic molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide

Authored by: A Senior Application Scientist

Introduction

N-[(1-hydroxycyclopentyl)methyl]acetamide is a bifunctional organic molecule featuring a tertiary alcohol on a cyclopentyl ring and a secondary amide functional group. This structure makes it an interesting building block in medicinal chemistry and materials science. The presence of both hydrogen-bond donor (hydroxyl and N-H) and acceptor (carbonyl and hydroxyl oxygens) sites imparts specific physicochemical properties, influencing its solubility and interaction with biological targets. This guide provides a detailed, two-step synthetic protocol for its preparation, grounded in established chemical principles. We will first construct the key intermediate, 1-(aminomethyl)cyclopentanol, from cyclopentanone, followed by its N-acetylation to yield the final product. The causality behind experimental choices and detailed protocols are provided to ensure reproducibility and understanding for researchers in drug development and chemical synthesis.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the creation of the core amino alcohol structure from a readily available cyclic ketone. The second stage is a classic functional group transformation to install the desired acetamide group.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: N-Acetylation A Cyclopentanone B 1-Hydroxycyclopentanecarbonitrile A->B + TMSCN, ZnBr2 C 1-(Aminomethyl)cyclopentanol B->C Reduction (LiAlH4) D N-[(1-hydroxycyclopentyl)methyl]acetamide C->D + Acetic Anhydride, Base

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 1-(Aminomethyl)cyclopentanol

The journey to our target molecule begins with the synthesis of the crucial amino alcohol intermediate, 1-(aminomethyl)cyclopentanol. This is achieved from cyclopentanone via a two-step sequence: cyanohydrin formation followed by nitrile reduction.

Principle and Mechanistic Insight
  • Cyanohydrin Formation: The synthesis initiates with the addition of a cyanide nucleophile to the electrophilic carbonyl carbon of cyclopentanone. While classic conditions use HCN, the use of trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like zinc bromide (ZnBr₂) is a safer and more modern approach. The catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack. The resulting intermediate is a silyl-protected cyanohydrin, which is hydrolyzed during workup to 1-hydroxycyclopentanecarbonitrile.[1]

  • Nitrile Reduction: The carbon-nitrogen triple bond of the nitrile is then reduced to a primary amine (-CH₂NH₂). This transformation requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this step due to its high reactivity, which is necessary to reduce the highly polar and strong nitrile bond.[1][2] The reaction proceeds via the addition of hydride ions to the nitrile carbon, ultimately yielding the amine upon aqueous workup. The final product from this stage is often isolated as its hydrochloride salt to improve its stability and handling characteristics.[1]

G cluster_0 Cyanohydrin Formation cluster_1 Nitrile Reduction A Cyclopentanone B Activated Carbonyl A->B ZnBr2 (Lewis Acid) C Silyl-protected Cyanohydrin B->C + TMSCN D 1-Hydroxycyclopentanecarbonitrile C->D Hydrolysis (Workup) E Nitrilium-like intermediate D->E + LiAlH4 F 1-(Aminomethyl)cyclopentanol E->F Hydrolysis (Workup)

Caption: Mechanism for 1-(aminomethyl)cyclopentanol synthesis.

Experimental Protocol: Synthesis of 1-(Aminomethyl)cyclopentanol Hydrochloride

This protocol is adapted from established procedures.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)
Cyclopentanone84.120.9495.50 g (5.80 mL)65.0
Zinc Bromide (ZnBr₂)225.194.200.20 g0.89
Trimethylsilyl cyanide (TMSCN)99.210.74410.0 mL74.8
Lithium aluminum hydride (LiAlH₄)37.950.9178.34 g219
Tetrahydrofuran (THF), anhydrous72.110.88930.0 mL-
4N HCl in Dioxane--10.0 mL40.0
Methyl tert-butyl ether (MTBE)88.150.741100 mL-

Procedure:

  • Cyanohydrin Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (5.50 g, 65.0 mmol) and anhydrous zinc bromide (0.20 g, ~1.4 mol%).

    • Cool the flask in an ice bath (0 °C).

    • Under a nitrogen atmosphere, slowly add trimethylsilyl cyanide (10.0 mL, 74.8 mmol) dropwise to the cooled, stirring mixture.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Reduction:

    • In a separate 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (8.34 g, 219 mmol) in anhydrous THF (30.0 mL).

    • Cool this suspension to 0 °C in an ice bath.

    • Slowly add the cyanohydrin solution from the first step to the LiAlH₄ suspension dropwise via the dropping funnel. Caution: This addition is exothermic. Maintain a slow addition rate to keep the internal temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and heat the mixture to reflux for 1 hour.

  • Workup and Isolation:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood.

    • Slowly and sequentially add the following with vigorous stirring: water (10.0 mL), 4M NaOH aqueous solution (10.0 mL), and finally water (10.0 mL). This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid.

    • Remove the insoluble material by filtration through a pad of celite. Wash the filter cake with additional THF.

    • Separate the organic phase from the filtrate and dry it over anhydrous potassium hydroxide (KOH) pellets.

    • Decant the dried organic phase, dry it further over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Salt Formation:

    • Dissolve the residual oil in MTBE (100 mL).

    • While stirring, add a 4N solution of HCl in dioxane (10.0 mL).

    • A white solid should precipitate. Stir the suspension at room temperature for 30 minutes.

    • Collect the white solid by vacuum filtration, wash with a small amount of cold MTBE, and dry under vacuum to afford 1-(aminomethyl)cyclopentanol hydrochloride.[1] Expected yield is approximately 65-70%.

Part 2: Synthesis of N-[(1-hydroxycyclopentyl)methyl]acetamide

With the key intermediate in hand, the final step is a straightforward N-acetylation to form the target amide.

Principle and Mechanistic Insight

N-acetylation is a fundamental example of nucleophilic acyl substitution. The primary amine of 1-(aminomethyl)cyclopentanol acts as the nucleophile. To perform this reaction, the free base of the amine is required, so the hydrochloride salt from Part 1 must be neutralized or the reaction must be run in the presence of at least two equivalents of a base.

The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group and forming the protonated amide. A base, such as triethylamine or pyridine, is used to scavenge the proton, regenerating the neutral amide and driving the reaction to completion.

G A 1-(Aminomethyl)cyclopentanol (Free Base) C Tetrahedral Intermediate A->C Nucleophilic Attack B Acetic Anhydride B->C Nucleophilic Attack D Protonated Amide + Acetate C->D Collapse of Intermediate E N-[(1-hydroxycyclopentyl)methyl]acetamide D->E + Base (- Base-H+)

Caption: Mechanism of N-acetylation.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)
1-(Aminomethyl)cyclopentanol HCl151.64-5.00 g33.0
Triethylamine (TEA)101.190.7269.2 mL66.0
Acetic Anhydride102.091.083.4 mL36.3
Dichloromethane (DCM)84.931.33100 mL-
Saturated aq. NaHCO₃--50 mL-
Brine--50 mL-

Procedure:

  • Reaction Setup:

    • Suspend 1-(aminomethyl)cyclopentanol hydrochloride (5.00 g, 33.0 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (9.2 mL, 66.0 mmol, 2.0 eq.) to the suspension. Stir for 15 minutes. The suspension should become a clear solution as the free amine is formed.

    • Slowly add acetic anhydride (3.4 mL, 36.3 mmol, 1.1 eq.) dropwise to the cold solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) to remove excess acetic anhydride and acetic acid, and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-[(1-hydroxycyclopentyl)methyl]acetamide.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure. Expect signals corresponding to the cyclopentyl ring protons, the methylene bridge, the acetyl methyl group, and the amide N-H proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (157.21 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), and the amide C=O stretch (strong, ~1640 cm⁻¹).

  • Melting Point: To assess purity.

Safety Precautions

  • Trimethylsilyl cyanide (TMSCN): Highly toxic and volatile. Handle only in a certified chemical fume hood. Avoid contact with skin, eyes, and inhalation. Can release hydrogen cyanide gas upon contact with acids or moisture.

  • Lithium aluminum hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Handle with appropriate personal protective equipment (gloves, goggles) in a fume hood.

  • Solvents: Dichloromethane, THF, and MTBE are flammable and should be handled away from ignition sources. Dichloromethane is a suspected carcinogen.

References

  • PubChem. 1-(Aminomethyl)cyclopentan-1-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

HPLC method development for detection of N-[(1-hydroxycyclopentyl)methyl]acetamide

Application Note & Technical Guide Executive Summary & Scientific Rationale Developing an HPLC method for N-[(1-hydroxycyclopentyl)methyl]acetamide presents a distinct challenge common in the analysis of gabapentinoid in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Scientific Rationale

Developing an HPLC method for N-[(1-hydroxycyclopentyl)methyl]acetamide presents a distinct challenge common in the analysis of gabapentinoid intermediates and aliphatic impurities: the lack of a conjugated


-system. Unlike aromatic compounds that absorb strongly at 254 nm, this molecule relies solely on the weak 

transition of the amide carbonyl, necessitating detection in the far-UV region (205–210 nm).

This guide departs from standard "cookbook" recipes by focusing on the First Principles of Chromatography . We prioritize signal-to-noise (S/N) ratio optimization and baseline stability, which are the critical failure points for this class of analytes. The protocol below utilizes a low-pH phosphate buffer system to suppress silanol activity (reducing tailing for the hydroxyl group) and Acetonitrile (ACN) as the organic modifier due to its superior UV transparency compared to Methanol.

Physicochemical Profiling & Strategy

Before selecting a column, we must analyze the "personality" of the molecule to predict its behavior.

FeatureChemical CharacteristicChromatographic Implication
Core Structure Aliphatic Cyclopentane RingModerate lipophilicity; suitable for Reverse Phase (RP).
Functional Group A Secondary Amide (-NH-CO-)Weak UV chromophore (max ~195-200 nm). Requires detection at 210 nm .
Functional Group B Tertiary Hydroxyl (-OH)Polar moiety; potential for hydrogen bonding with residual silanols (peak tailing).
pKa Neutral (Amide/Alcohol)pH control is less about ionization and more about column stability and silanol suppression.
Method Development Decision Tree

The following workflow illustrates the logic used to arrive at the proposed protocol.

MethodStrategy Analyte Analyte: Aliphatic Amide Chromophore Chromophore Check (No Conjugation) Analyte->Chromophore Detector Detector Selection UV @ 210 nm Chromophore->Detector Requires Low UV Solvent Solvent Choice Acetonitrile (Cutoff <190nm) Detector->Solvent Avoid MeOH (Cutoff 205nm) Buffer Buffer Selection Phosphate pH 2.5-3.0 Solvent->Buffer Transparency Required Column Column: C18 End-capped (Silanol Shielding) Buffer->Column Suppress Tailing

Figure 1: Logical workflow for selecting method parameters based on analyte properties.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary or Binary Pump with low dwell volume (minimize gradient delay).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Critical Setting: Bandwidth 4 nm (Narrow bandwidth reduces noise at low wavelengths).

  • Reagents:

    • Acetonitrile (HPLC Gradient Grade or Far-UV Grade).

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.
      
    • Phosphoric Acid (85%), HPLC Grade.

    • Water (Milli-Q, 18.2 M

      
      ).
      
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate, pH 2.5.

    • Dissolve 2.72 g of

      
       in 1000 mL water.
      
    • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.

    • Filter through 0.22 µm nylon filter.

    • Why pH 2.5? Acidic pH suppresses the ionization of residual silanols on the silica support, preventing the "hydroxyl-silanol" interaction that causes tailing.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Note: Do not use Methanol. Methanol absorbs significantly below 210 nm, causing drifting baselines in gradient elution.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard robustness. Ensure high carbon load (>15%) and full end-capping.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 35°CImproves mass transfer and sharpens peaks for polar analytes.
Wavelength 210 nm Maximizes sensitivity for the amide bond.
Injection Vol. 10 - 20 µLHigher volume compensates for low extinction coefficient.
Run Time 15 MinutesSufficient for impurity profile clearance.
Gradient Program

Since the analyte is moderately polar, a shallow gradient is recommended to separate it from early-eluting polar impurities (like acetamide hydrolysis products) and late-eluting dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrium
2.0955Isocratic Hold (Focusing)
10.04060Linear Gradient
10.1955Return to Initial
15.0955Re-equilibration

Method Validation Framework (ICH Q2(R1))

To ensure the method is "fit for purpose," the following validation parameters must be executed. This framework aligns with ICH Q2(R1) guidelines [1].

System Suitability Testing (SST)

Run a standard solution (e.g., 0.1 mg/mL) six times before analysis.

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required due to hydroxyl group).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD of Area: < 2.0% (Demonstrates precision despite low UV signal).

Linearity & Range

Due to the weak chromophore, the linear range may be narrower than aromatic compounds.

  • Protocol: Prepare 5 levels from 50% to 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
Sensitivity (LOD/LOQ)

This is the most critical parameter for this specific analyte.

  • Method: Signal-to-Noise (S/N) ratio approach.[2]

  • Limit of Detection (LOD): S/N

    
     3:1.
    
  • Limit of Quantitation (LOQ): S/N

    
     10:1.
    
  • Tip: If sensitivity is insufficient at 210 nm, consider increasing injection volume to 50 µL, provided the sample solvent matches the mobile phase (95:5 Water:ACN) to prevent "solvent shock" peak distortion.

Troubleshooting & Optimization

Issue: Drifting Baseline

Cause: The "UV Cutoff" effect. As the gradient increases %ACN, the refractive index and absorbance of the mobile phase change. Solution:

  • Ensure high-quality "Gradient Grade" ACN.

  • Use a reference wavelength (e.g., 360 nm, bandwidth 100 nm) on the DAD to subtract gradient drift, only if the analyte does not absorb at 360 nm (which it does not).

Issue: Peak Tailing

Cause: Interaction between the -OH group of the analyte and free silanols on the column. Solution:

  • Lower pH: Drop buffer pH to 2.2.

  • Change Column: Switch to a "Polar Embedded" C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion). These columns have a polar group near the silica surface that shields silanols [2].

Workflow for Tailing Resolution

TailingFix Start Problem: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Is it < 3.0? Start->CheckPH LowerPH Action: Lower pH to 2.5 CheckPH->LowerPH No CheckCol Check Column Type Is it fully End-capped? CheckPH->CheckCol Yes SwitchCol Action: Switch to Polar-Embedded C18 CheckCol->SwitchCol No/Unsure

Figure 2: Troubleshooting logic for peak tailing issues.

References

  • International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • Méndez, A., et al. (2019). "Chromatographic Strategies for the Analysis of Polar Compounds." Journal of Chromatography A, 1603, 125-138. (General reference for polar-embedded columns).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Authoritative text on solvent UV cutoffs and mobile phase selection).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4]

Sources

Method

Application Note: Chemoselective Acetylation of (1-Aminomethyl)cyclopentanol

Executive Summary The acetylation of (1-aminomethyl)cyclopentanol presents a classic chemoselectivity challenge in organic synthesis: discriminating between a primary amine and a tertiary alcohol. While the primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acetylation of (1-aminomethyl)cyclopentanol presents a classic chemoselectivity challenge in organic synthesis: discriminating between a primary amine and a tertiary alcohol. While the primary amine is more nucleophilic, the tertiary hydroxyl group is prone to acid-catalyzed elimination (dehydration) to form endo- or exo-cyclic alkenes.

This application note defines the optimal reagent selection and protocol to achieve exclusive


-acetylation  while preserving the tertiary alcohol integrity. We recommend Acetic Anhydride (

)
over Acetyl Chloride (

) due to kinetic control and the avoidance of strong mineral acid byproducts.

Chemical Context & Challenge

Substrate Analysis

The substrate contains two reactive centers:

  • Primary Amine (

    
    ):  Highly nucleophilic, unhindered.
    
  • Tertiary Alcohol (

    
    ):  Sterically hindered, weakly nucleophilic, but highly sensitive to acidic conditions (E1 elimination risk).
    
Reaction Pathway & Selectivity

The objective is the formation of


-((1-hydroxycyclopentyl)methyl)acetamide .
  • Chemo-selectivity: The reaction rate of the primary amine with acylating agents is orders of magnitude faster than that of the tertiary alcohol.

  • Stability Risk: The use of acyl halides (e.g., Acetyl Chloride) generates stoichiometric HCl. In the presence of a tertiary alcohol, HCl significantly increases the risk of dehydration to 1-(aminomethyl)cyclopentene or methylenecyclopentane derivatives.

Mechanistic Pathway (DOT Visualization)

AcetylationPathways Substrate (1-Aminomethyl) cyclopentanol Intermediate Tetrahedral Intermediate Substrate->Intermediate Fast Nucleophilic Attack (-NH2) Side_O IMPURITY: O-Acetyl / Diacetyl Substrate->Side_O Slow (Steric Hindrance) Ac2O Reagent: Acetic Anhydride Ac2O->Intermediate AcCl Reagent: Acetyl Chloride Product_N TARGET: N-Acetyl Derivative AcCl->Product_N Fast but Risky Side_Elim IMPURITY: Dehydration (Alkene) AcCl->Side_Elim HCl Generation (Acid Catalyzed E1) Intermediate->Product_N Loss of AcOH

Figure 1: Reaction pathways highlighting the kinetic favorability of N-acetylation and the elimination risk associated with acid halides.

Reagent Selection Matrix

The following table summarizes the evaluation of potential acetylating agents for this specific substrate.

ReagentReactivityByproductSelectivity (N vs O)Risk ProfileRecommendation
Acetic Anhydride (

)
ModerateAcetic AcidHigh Low. The byproduct (AcOH) is a weak acid, minimizing elimination risk.Primary Choice
Acetyl Chloride (

)
HighHCl ModerateHigh. HCl promotes dehydration of tertiary alcohols. Requires stoichiometric base scavenging.Avoid
Active Esters (e.g., NHS-Acetate)LowNHSVery HighLow. Expensive and unnecessary for simple amines.Secondary Choice
Acetic Acid (w/ coupling agent)LowUrea deriv.HighModerate. Atom uneconomical for simple acetylation.Not Recommended

Detailed Protocols

Protocol A: Standard Organic Synthesis (Recommended)

Target Scale: 10 mmol (approx. 1.15 g of substrate) Yield Expectation: >90% Purity: >98%

Reagents Required:
  • (1-Aminomethyl)cyclopentanol (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) - Acts as a proton scavenger and catalyst.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.

Step-by-Step Workflow:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (1-aminomethyl)cyclopentanol (1.15 g, 10 mmol) in DCM (20 mL).

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol). Cool the solution to 0°C using an ice bath.

    • Rationale: Cooling controls the exotherm and maximizes chemoselectivity.

  • Acetylation: Add Acetic Anhydride (1.04 mL, 11 mmol) dropwise over 10 minutes.

    • Observation: No precipitate should form immediately if using DCM.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM, stain with Ninhydrin). The starting amine spot (base line) should disappear.

  • Quenching: Add Water (10 mL) to hydrolyze excess anhydride. Stir vigorously for 15 minutes.

  • Workup:

    • Separate the organic layer.[1]

    • Wash the organic layer with saturated

      
        (15 mL) to remove acetic acid byproducts.
      
    • Wash with Brine (15 mL).

    • Dry over anhydrous

      
       .
      
  • Isolation: Filter and concentrate under reduced pressure (Rotavap, <40°C) to yield the crude amide.

    • Note: The product is likely a viscous oil or low-melting solid.

Protocol B: Schotten-Baumann (Green/Aqueous)

Context: Ideal for scale-up or when organic solvent use is restricted.

Workflow:
  • Dissolve the amino alcohol in Water (10 volumes).

  • Adjust pH to 10–11 using 2M NaOH.

  • Add Acetic Anhydride (1.2 eq) dropwise while simultaneously adding NaOH to maintain pH > 9.

    • Mechanism:[2][3][4] The amine remains unprotonated (nucleophilic) at this pH, while the hydroxide consumes the generated acetic acid. The tertiary alcohol is poor competition for the anhydride in water.

  • Extract the product with Ethyl Acetate or crystallize directly if solid.

Quality Control & Validation

Analytical Markers

To validate the synthesis, look for these specific signals.

TechniqueParameterExpected SignalInterpretation
1H NMR Chemical Shift

1.95 - 2.05 ppm (s, 3H)
Singlet corresponding to the Acetyl methyl group (

).
1H NMR Chemical Shift

3.1 - 3.4 ppm (d)
Methylene protons (

) shift downfield upon acetylation.
IR Wavenumber1640 - 1660

Strong Amide I band (C=O stretch).
IR Wavenumber~3300 - 3400

Broad -OH stretch (confirms alcohol is NOT acetylated).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Water in solvent (Protocol A)Ensure DCM/THF is anhydrous.

hydrolyzes faster than it reacts with amines in wet organic solvents.
O-Acetylation Observed Reaction temperature too highKeep addition at 0°C. Do not reflux.
Alkene Formation Acidic conditionsEnsure excess base (TEA) is present. Never use Acetyl Chloride without strict temperature/base control.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Amine in DCM Cool Cool to 0°C Add Triethylamine (1.2 eq) Start->Cool AddAc2O Add Acetic Anhydride (1.1 eq) Dropwise Cool->AddAc2O React Stir at RT (2 Hours) AddAc2O->React Check TLC Check (Amine consumed?) React->Check Check->React No (Add more time) Quench Quench with Water Wash with NaHCO3 Check->Quench Yes Isolate Dry & Concentrate Yield N-Acetyl Product Quench->Isolate

Figure 2: Step-by-step experimental workflow for Protocol A.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution and chemoselectivity).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Strategies for selective protection of amines vs alcohols).

  • Sutar, V. D., et al. (2015).[1] Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride Under Solvent Free Condition.[1] International Journal of Chemical Sciences, 13(1), 450-458.[1] (Demonstrates kinetic preference of amines over alcohols).

  • Bretschneider, H., & Biemann, K. (1950). Selective O-acetylation of L-tyrosine.[5] Monatshefte für Chemie. (Historical context on acid-catalyzed acetylation risks).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13051202, 1-(Aminomethyl)cyclopentan-1-ol. (Physical properties and safety data).

Sources

Application

GC-MS analysis parameters for volatile amide derivatives

Application Note: High-Sensitivity GC-MS Profiling of Volatile Amide Derivatives Abstract This technical guide outlines a robust methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of primary and se...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Profiling of Volatile Amide Derivatives

Abstract

This technical guide outlines a robust methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of primary and secondary amides. Due to strong intermolecular hydrogen bonding, underivatized amides often exhibit poor volatility, peak tailing, and thermal degradation. This protocol details the specific derivatization strategies—primarily Silylation and Acylation—to convert polar amides into volatile, thermally stable derivatives.[1] We provide optimized instrument parameters, reaction mechanisms, and troubleshooting logic to ensure reproducibility in pharmaceutical and metabolomic workflows.

Introduction: The Chemical Challenge

Amides (


 or 

) possess a resonance structure that imparts partial double-bond character to the C-N bond and creates a significant dipole.
  • The Problem: Primary and secondary amides act as both hydrogen bond donors and acceptors. This leads to high boiling points and adsorption on the active sites of GC liners and columns (silanol groups), resulting in non-linear calibration curves and "ghost" peaks.

  • The Solution: Derivatization replaces the active proton on the nitrogen atom with a non-polar group (e.g., Trimethylsilyl or Trifluoroacetyl). This eliminates hydrogen bonding, lowers the boiling point, and improves the analyte's interaction with the stationary phase.

Scope:

  • Target Analytes: Primary Amides (e.g., Fatty acid amides), Secondary Amides.

  • Note: Tertiary amides (

    
    ) lack active protons and are generally analyzed directly, provided they contain no other labile groups.
    

Derivatization Strategy & Decision Matrix

Selection of the derivatization agent is critical and depends on the analyte's steric hindrance and the required detection limit.

Mechanism 1: Silylation (The Gold Standard)
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Reaction:

    
    
    
  • Why: Forms highly volatile TMS derivatives.[1] TMCS acts as a catalyst to drive the reaction for sterically hindered amides.

Mechanism 2: Acylation (Trace Analysis)
  • Reagent: TFAA (Trifluoroacetic anhydride).[2][3][4]

  • Reaction: Forms trifluoroacetamides.[1][2][5]

  • Why: Introduces fluorine atoms, which can significantly enhance sensitivity if using Negative Chemical Ionization (NCI) or Electron Capture Detectors (ECD), though standard EI is also effective.

Visual Workflow: Method Selection

DerivatizationLogic Start Start: Amide Analyte CheckType Check Amide Substitution Start->CheckType Tertiary Tertiary Amide (R-CO-NR2) CheckType->Tertiary No Active H PriSec Primary/Secondary (R-CO-NH2 / R-CO-NHR) CheckType->PriSec Active H Present Direct Direct Injection (No Derivatization) Tertiary->Direct SelectMethod Select Derivatization PriSec->SelectMethod Silylation Silylation (BSTFA/TMCS) *General Purpose* *Metabolomics* SelectMethod->Silylation Standard Profiling Acylation Acylation (TFAA) *Trace Analysis* *High Electronegativity* SelectMethod->Acylation High Sensitivity Req.

Figure 1: Decision matrix for selecting the appropriate sample preparation pathway based on amide structure.

Experimental Protocols

Protocol A: Silylation (BSTFA + 1% TMCS)

Best for: Fatty acid amides, drug metabolites, general screening.

  • Preparation: Weigh 1–5 mg of sample into a 2 mL GC autosampler vial (glass, deactivated).

  • Drying: If the sample is aqueous or wet, dry completely under a stream of nitrogen. Critical: Silylation reagents hydrolyze instantly in the presence of water.

  • Solvent: Add 100 µL of anhydrous Pyridine or Acetonitrile. (Pyridine acts as an acid scavenger).

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

  • Reaction: Cap tightly with a PTFE-lined cap. Vortex for 15 seconds.

  • Incubation: Heat at 60°C for 30–60 minutes . Amides react slower than alcohols; heat is required to drive the reaction to completion [1].

  • Injection: Inject directly or dilute with anhydrous hexane if the concentration is too high.

Protocol B: Acylation (TFAA)

Best for: Low molecular weight amides, trace detection.

  • Preparation: Dissolve sample in 200 µL of anhydrous Ethyl Acetate or Benzene.

  • Reagent Addition: Add 50 µL of TFAA (Trifluoroacetic anhydride) .

  • Reaction: Cap and heat at 60°C for 15–20 minutes .

  • Cleanup (Mandatory): Evaporate the mixture to dryness under Nitrogen to remove excess acid (TFA) which damages GC columns.

  • Reconstitution: Reconstitute in 200 µL of Ethyl Acetate or Hexane before injection.

Instrumental Parameters (GC-MS)[2][4][7][8][9][10][11][12][13]

The following parameters are optimized for silylated amide derivatives using an Agilent-style single quadrupole system.

Table 1: GC-MS Method Parameters

ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace derivatives.
Inlet Temp 260°CHigh enough to volatilize, low enough to prevent thermal degradation.
Liner Ultra-Inert, Single Taper with WoolWool promotes vaporization; "Ultra-Inert" prevents de-silylation.
Column 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS)Standard non-polar phase separates based on boiling point/MW.
Dimensions 30 m × 0.25 mm × 0.25 µmStandard balance of capacity and resolution.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp preserves peak shape for late-eluting fatty amides.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source 230°CStandard EI source temperature.
Ionization EI (70 eV)Standard library matching (NIST/Wiley).
Scan Range m/z 50 – 650Covers silylation fragments (TMS = 73) and molecular ions.

Data Analysis & Quality Control

Identification Strategy

Silylated amides produce characteristic fragmentation patterns:

  • McLafferty Rearrangement: Common in fatty acid amides.

  • TMS Fragment: A strong peak at m/z 73

    
     is ubiquitous in all TMS derivatives.
    
  • M-15 Ion: Loss of a methyl group

    
     is often observed, sometimes more intense than the molecular ion.
    
Analytical Workflow Diagram

AnalysisWorkflow Sample Sample Extract Deriv Derivatization (60°C, 30 min) Sample->Deriv BSTFA GC GC Separation (DB-5ms Column) Deriv->GC Inject MS MS Detection (EI, 70eV) GC->MS Data Data Processing (m/z 73 extraction) MS->Data TIC/SIM

Figure 2: Step-by-step analytical workflow from extraction to data processing.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Active sites in the liner or column (silanols) interacting with underivatized amide.

  • Fix: Ensure the derivatization reaction went to completion (check moisture). Replace the inlet liner with a fresh, deactivated one.

Issue 2: Appearance of "Ghost" Peaks

  • Cause: Hydrolysis of the TMS derivative inside the injector.

  • Fix: Check the carrier gas traps for moisture. Ensure the sample vial septum is not cored. Inject a blank (hexane) to clear memory effects.

Issue 3: Rapid Column Degradation

  • Cause: Excess derivatization reagent (BSTFA/TFAA) stripping the stationary phase.

  • Fix: While BSTFA is generally safe, TFAA (acidic) must be evaporated before injection. For BSTFA, ensure the split vent opens after 1 minute to purge excess reagent.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Gee, A. J., Groen, L. A., & Johnson, M. E. (1999). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. Journal of Chromatography A, 849(2), 541-552.[6] Retrieved from [Link]

  • Agilent Technologies. (2022). GC/MS Analysis of Fatty Acid Amides. (General reference for column selection parameters).
  • NASA Goddard Space Flight Center. (2018). Silylation Protocol for the Analysis of Meteoritic Amides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separating N-[(1-hydroxycyclopentyl)methyl]acetamide from Gabapentin peaks in HPLC

Case ID: GAB-SEP-001 Topic: Separating N-[(1-hydroxycyclopentyl)methyl]acetamide from Gabapentin Status: Open Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the chromatographic s...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GAB-SEP-001

Topic: Separating N-[(1-hydroxycyclopentyl)methyl]acetamide from Gabapentin Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the chromatographic separation of Gabapentin (a zwitterionic amino acid analog) from N-[(1-hydroxycyclopentyl)methyl]acetamide .

Critical Note on Nomenclature: While standard pharmacopeial "Impurity A" typically refers to the Gabapentin Lactam (2-azaspiro[4.5]decan-3-one), the specific compound you identified—N-[(1-hydroxycyclopentyl)methyl]acetamide —is a structurally distinct, neutral amide intermediate (likely containing a cyclopentyl ring contraction). This guide treats your specific compound as a Neutral Amide Impurity and Gabapentin as the Zwitterionic Active Pharmaceutical Ingredient (API) .

Module 1: The Separation Physics (The "Why")

To separate these two peaks, you must exploit the fundamental difference in their ionization states.

FeatureGabapentin (API)Target Impurity (Acetamide Derivative)
Chemical Nature Zwitterion (contains

and

)
Neutral / Weakly Polar (contains Amide & Hydroxyl)
pKa Values pKa


3.7 (COOH), pKa


10.7 (NH

)
No ionizable groups in standard HPLC pH range (2–8)
Behavior at pH 2.2 Cationic. Amine is protonated (

); Acid is protonated (

). High polarity, low retention on C18.
Neutral. Remains uncharged.[1] Higher hydrophobicity than the API.
UV Detection Weak. Lacks strong chromophore. Absorbs

nm.[2]
Moderate. Amide bond absorbs well at 205–220 nm.

The Strategy: We use a Reversed-Phase (RP) mode at low pH (2.0–2.5) .

  • Low pH suppresses the ionization of the carboxylic acid on Gabapentin, keeping it in a cationic/protonated state. This prevents the "zwitterionic collapse" (where net charge is zero) that causes peak broadening.

  • The Impurity remains neutral regardless of pH. It will interact more strongly with the C18 stationary phase and elute after Gabapentin.

Module 2: Recommended Protocol (Standardized)

This protocol is derived from standard compendial methods (USP/EP) but optimized for the separation of neutral amide impurities.

Instrument Parameters
  • Column: L1 packing (C18), End-capped.

    • Recommended:

      
      , 
      
      
      
      (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
  • Temperature:

    
     (Control is critical to prevent retention drift).
    
  • Flow Rate:

    
    .
    
  • Detection: UV at 210 nm (Critical: Gabapentin is invisible >220 nm).

Mobile Phase Composition
  • Buffer (Solvent A): Potassium Dihydrogen Phosphate (

    
    , 0.025 M) adjusted to pH 2.2  with Phosphoric Acid.
    
    • Why? Phosphate provides excellent buffering capacity at low pH, stabilizing the Gabapentin peak shape.

  • Organic Modifier (Solvent B): Acetonitrile (ACN).[3]

    • Why? ACN has a lower UV cutoff than Methanol, essential for detection at 210 nm.

Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)Phase Description
0.0955Load: Retain Gabapentin slightly.
5.0955Isocratic Hold: Elute Gabapentin (Main Peak).
20.07030Ramp: Elute Neutral Impurity (Acetamide).
25.07030Wash: Clear hydrophobic contaminants.
26.0955Re-equilibrate.
Module 3: Troubleshooting Guide
Scenario A: The peaks are co-eluting (Resolution < 1.5)
  • Root Cause: The impurity is too polar and eluting in the void volume with Gabapentin.

  • Action 1 (Modify Organic): Reduce initial Acetonitrile to 2% or 0%.

  • Action 2 (Ion Pairing): Add Octanesulfonic Acid (OSA) to the buffer (10 mM).

    • Mechanism:[1][2][4] OSA forms an ion pair with the cationic Gabapentin, increasing its retention time significantly, while leaving the neutral impurity largely unaffected. This pulls the peaks apart.

Scenario B: Gabapentin peak is tailing (Symmetry > 2.0)
  • Root Cause: Secondary interactions between the amine of Gabapentin and residual silanols on the column.

  • Action: Ensure the column is "End-capped" (base-deactivated). If problem persists, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites). Note: TEA requires pH adjustment after addition.

Scenario C: "Ghost Peaks" or Baseline Drift at 210 nm
  • Root Cause: Phosphate buffer impurities or low-quality Acetonitrile absorbing UV.

  • Action: Use HPLC-grade phosphate salts and "Far UV" grade Acetonitrile.

Module 4: Visualization (Logic & Workflows)
Figure 1: Method Development Decision Tree

This diagram guides you through the optimization process based on your initial chromatogram.

GabapentinSeparation Start Run Standard Protocol (pH 2.2, C18, 5% ACN) CheckRes Check Resolution (Rs) between Gabapentin & Impurity Start->CheckRes Coelution Problem: Co-elution (Both elute near t0) CheckRes->Coelution Rs < 1.5 GoodSep Success: Rs > 2.0 CheckRes->GoodSep Rs > 2.0 Tailing Problem: Gabapentin Tailing CheckRes->Tailing Peak Asymmetry > 1.5 ActionIP Add Ion-Pair Reagent (Octanesulfonic Acid) Coelution->ActionIP If using C18 ActionHILIC Switch to HILIC Mode (Bare Silica / Amide Column) Coelution->ActionHILIC If Impurity is very polar ActionTEA Add Triethylamine (TEA) or Change to Base-Deactivated Column Tailing->ActionTEA

Caption: Decision tree for optimizing the separation of Zwitterionic Gabapentin from Neutral Impurities.

Figure 2: Separation Mechanism at pH 2.2

Visualizing why the peaks separate.

Mechanism cluster_mobile Mobile Phase (pH 2.2) Gabapentin Gabapentin (Protonated Cation) [NH3+ / COOH] Column C18 Stationary Phase (Hydrophobic) Gabapentin->Column Weak Interaction (Elutes Early) Impurity Impurity (Neutral Amide) [Uncharged] Impurity->Column Strong Interaction (Elutes Late)

Caption: Mechanistic interaction at pH 2.2. The cationic Gabapentin is repelled by the hydrophobic C18, while the neutral impurity is retained.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol instead of Acetonitrile? A: It is risky. Methanol has a UV cutoff around 205–210 nm. Since you must detect Gabapentin at 210 nm, Methanol will cause a high background noise (baseline drift), drastically reducing your Signal-to-Noise (S/N) ratio. Acetonitrile is transparent at this wavelength.

Q2: My Gabapentin peak splits into two. Why? A: This is likely a pH mismatch. If your sample diluent is neutral (pH 7) and your mobile phase is acidic (pH 2.2), the Gabapentin may exist in two ionization states during injection. Solution: Dissolve your sample in the Mobile Phase (pH 2.2 buffer).

Q3: Is this impurity the same as "Gabapentin Related Compound A"? A: Likely not. USP "Related Compound A" is the Lactam (2-azaspiro[4.5]decan-3-one) [1].[5] Your compound (N-[(1-hydroxycyclopentyl)methyl]acetamide) implies a cyclopentyl ring, suggesting it is a specific process intermediate or a degradation product from a different synthetic route. However, because both are neutral amides, the separation logic described here applies to both.

References
  • United States Pharmacopeia (USP). Gabapentin Monograph: Related Compounds. USP-NF.

  • Thermo Fisher Scientific. Impurity analysis of gabapentin by HPLC-UV-CAD. Application Note 72449.

  • National Institutes of Health (NIH). Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin. PMC8004987.

  • Asian Journal of Research in Chemistry. Development and Validation of RP-HPLC Method of Gabapentin.

Sources

Optimization

Optimization of reaction temperature for N-acetylation of amino alcohols

Technical Support Center: Optimization of Reaction Temperature for N-Acetylation of Amino Alcohols Executive Summary: The Thermal Control Strategy Current Status: Active Applicable Reagents: Acetic Anhydride, Acetyl Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Temperature for N-Acetylation of Amino Alcohols

Executive Summary: The Thermal Control Strategy

Current Status: Active Applicable Reagents: Acetic Anhydride, Acetyl Chloride, Lipases (CAL-B/Novozym 435) Core Principle: Kinetic vs. Thermodynamic Control[1]

In the N-acetylation of amino alcohols, temperature is the primary switch between chemoselectivity (N- vs. O-acetylation) and reaction rate .[1] The amino group (


) is a better nucleophile than the hydroxyl group (

) under neutral/basic conditions.[1] Therefore, low temperatures (

to

)
favor the kinetically controlled N-acetylation.[1] Elevated temperatures (

) or acidic catalysts lower the activation energy barrier for the

group, leading to O-acetylation side products or di-acetylation.[1]

Troubleshooting Wizard (Symptom-Based Diagnostics)

Identify your issue below to find the corresponding thermal adjustment.

Issue A: "I am seeing significant O-acetylation (ester formation) alongside my amide."
  • Diagnosis: The reaction system has enough thermal energy to overcome the activation barrier for the hydroxyl nucleophile, or the exotherm was uncontrolled.[1]

  • Root Cause:

    • Initial temperature too high (

      
      ).[1]
      
    • Uncontrolled exotherm upon reagent addition (common with acetic anhydride/acetyl chloride).[1]

    • Presence of Lewis acids or strong acids which activate the carbonyl for O-attack.

  • Corrective Action:

    • Cryogenic Reset: Cool the reaction vessel to

      
        (ice bath) before adding the acylating agent.
      
    • Dosing Control: Add the acylating agent dropwise over 20–30 minutes to dissipate heat.

    • Thermodynamic Check: If using a lipase (e.g., Novozym 435), reduce temperature from

      
       to 
      
      
      
      . While lipases are distinct, higher temps can degrade enantioselectivity and chemoselectivity [1].[1]
Issue B: "The reaction is stalling; yield is low even after 24 hours."
  • Diagnosis: Kinetic trapping. The temperature is too low to drive the reaction to completion, particularly for sterically hindered amines or when using less reactive esters (e.g., vinyl acetate).[1]

  • Root Cause:

    • System viscosity at low temp prevents effective mixing (solvent-free conditions).

    • Steric bulk around the nitrogen atom increases the activation energy required.

  • Corrective Action:

    • Step-Up Heating: Start at

      
       for selectivity. Once N-acetylation is confirmed by TLC/HPLC (usually ~1 hour), slowly ramp to 
      
      
      
      or
      
      
      to drive conversion of the remaining amine.[1]
    • Solvent Modification: If the mixture is viscous at

      
      , add a polar aprotic solvent (THF or DCM) to maintain diffusion rates without raising the temperature [2].[1]
      
Issue C: "My product is migrating? I see O-acetyl shifting to N-acetyl (or vice versa)."
  • Diagnosis: Acyl Migration (

    
     or 
    
    
    
    ).[1]
  • Mechanism: Under basic conditions or high temperatures, an O-acetyl group can migrate to a neighboring nitrogen (favored thermodynamically due to amide stability).[1]

  • Corrective Action:

    • To Stop Migration: Keep pH neutral and temperature

      
       . Quench immediately after reaction completion.
      
    • To Promote

      
       Migration (Desired):  If you accidentally O-acetylated, you can often force the rearrangement to the stable amide by heating to 
      
      
      
      in a basic buffer (pH 8–9) [3].[1]

Visualizing the Mechanism & Decision Flow

The following diagram illustrates the kinetic competition between the amine and alcohol moieties and the temperature-dependent pathways.

ReactionPathways Start Amino Alcohol (Substrate) TetraN Tetrahedral Intermediate (N) Start->TetraN Low Temp (0-20°C) Fast Attack (-NH2) TetraO Tetrahedral Intermediate (O) Start->TetraO High Temp (>50°C) Slow Attack (-OH) AcylAgent Acyl Donor (Ac2O / RCOCl) AcylAgent->TetraN AcylAgent->TetraO Amide N-Acetyl Product (Kinetic Product) TetraN->Amide Irreversible (Major) Ester O-Acetyl Product (Thermodynamic/Side) TetraO->Ester Reversible DiAcetyl N,O-Diacetyl Product Amide->DiAcetyl Excess Reagent + High Temp Ester->Amide O->N Migration (Base/Heat) Ester->DiAcetyl Excess Reagent

Caption: Kinetic competition between N- and O-acetylation. Blue dashed line indicates the O-to-N migration pathway often utilized to correct selectivity issues.

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective N-Acetylation (Chemical)

Best for: Small molecule synthesis, high throughput.[1]

  • Preparation: Dissolve 1.0 eq of Amino Alcohol in DCM or THF (0.5 M concentration).

  • Thermal Setpoint: Place reaction vessel in an ice-water bath (

    
    ) . Allow to equilibrate for 10 minutes.
    
  • Addition: Add 1.1 eq of Acetic Anhydride dropwise.

    • Critical: Monitor internal temperature. Do not allow to exceed

      
       during addition.[1]
      
  • Reaction: Stir at

    
     for 30 minutes.
    
  • Checkpoint: Check TLC.

    • If incomplete: Remove ice bath and allow to warm to

      
        (Room Temp) for 1 hour.
      
  • Quench: Add saturated

    
     solution (cool) to quench excess anhydride.
    
Protocol B: Enzymatic N-Acetylation (Green Chemistry)

Best for: Chiral resolution, sensitive substrates.[1]

  • Reagents: Amino Alcohol (10 mM), Vinyl Acetate (3.0 eq), Lipase (Novozym 435 or CAL-B).[1]

  • Solvent: Toluene or tert-Amyl alcohol (or solvent-free).

  • Thermal Setpoint: Set incubator/shaker to

    
     .
    
    • Note: While many lipases work at

      
      , 
      
      
      
      offers a superior balance of enzyme stability and enantioselectivity [4].[1]
  • Duration: 6–12 hours.

  • Workup: Filter off the immobilized enzyme (reusable) and evaporate volatiles.

Data & Reference Tables

Table 1: Temperature Effects on Selectivity (Acetic Anhydride)

TemperaturePrimary ProductN:O Selectivity RatioRisk Factor

N-Acetyl (Amide)> 99:1High viscosity, slow rate

N-Acetyl (Amide)~ 95:5Moderate exotherm risk

Mixture~ 60:40High O-acetylation / Di-acetylation
Reflux (

)
Di-Acetyl / RearrangedLowProduct degradation

Table 2: Reagent-Specific Optimal Temperatures

ReagentOptimal Temp RangeNotes
Acetic Anhydride

Exothermic; requires cooling on addition.[1]
Acetyl Chloride

Highly reactive; requires base (TEA/Pyridine).[1]
Vinyl Acetate (Lipase)

Enzyme dependent; do not overheat enzyme carrier.[1]
Ethyl Acetate Reflux (

)
Poor acyl donor; requires high temp (not recommended for selectivity).[1]

Frequently Asked Questions (FAQ)

Q: Can I perform this reaction solvent-free? A: Yes, but temperature management becomes critical. Solvent-free reactions with acetic anhydride are highly exothermic. You must cool the substrate to


 before adding the anhydride slowly.[1] Without solvent to act as a heat sink, "hot spots" can form, leading to O-acetylation impurities [5].[1]

Q: Why does my protocol suggest heating to


 for Lipase reactions? 
A:  Lipases like Candida antarctica Lipase B (CAL-B) have an optimal catalytic rate around 

.[1] However, if you are observing poor enantioselectivity or side reactions, dropping the temperature to

will improve quality at the cost of slightly longer reaction times [1].[1]

Q: How do I handle the exotherm on a kilogram scale? A: On a large scale, surface-area-to-volume ratios decrease, making heat dissipation harder.[1]

  • Use a jacketed reactor with active cooling (glycol/water).[1]

  • Use "Dosage Controlled" addition: Link the addition pump to the internal thermometer. If Temp >

    
    , the pump stops automatically.[1]
    

References

  • Effect of Different Temperatures on Lipase Selectivity. Source: ACS Omega. "Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization." URL:[Link][1]

  • Acetylation of Alcohols, Amines, Phenols under Solvent-Free Conditions. Source: MDPI Molecules. "Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions."[1][2][3] URL:[Link][1]

  • Mechanism of O- to N-Acyl Migration. Source: Journal of Organic Chemistry / NIH. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols." URL:[Link]

  • Lipase-Catalyzed Strategies for Enantiomeric Derivatives. Source: MDPI. "Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects." URL:[Link][1][4]

  • Optimization of Lipase-Catalyzed Selective Amidation. Source: Frontiers in Bioengineering and Biotechnology. "Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol." URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectral Validation of N-[(1-hydroxycyclopentyl)methyl]acetamide: A Comparative Analytical Guide

Executive Summary This technical guide provides a rigorous framework for the spectral validation of N-[(1-hydroxycyclopentyl)methyl]acetamide (CAS: Analogous to 1-(acetamidomethyl)cyclopentan-1-ol). Often encountered as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the spectral validation of N-[(1-hydroxycyclopentyl)methyl]acetamide (CAS: Analogous to 1-(acetamidomethyl)cyclopentan-1-ol). Often encountered as a synthetic intermediate in the development of cyclopentane-based anticonvulsants (structural analogs of Gabapentin) or as a specific impurity, accurate identification of this molecule requires distinguishing it from its amino-alcohol precursor and potential dehydration byproducts.

This guide moves beyond simple data listing. It establishes a comparative validation protocol , contrasting experimental observations against literature-derived theoretical baselines and precursor spectral data.

Chemical Context & Structural Logic

To validate the spectrum, one must first understand the structural connectivity and the electronic environments expected.

  • Core Scaffold: A cyclopentane ring with a quaternary carbon (C1).

  • Substituents at C1:

    • Hydroxyl Group (-OH): Induces a downfield shift on C1 and enables hydrogen bonding.

    • Acetamidomethyl Group (-CH₂-NH-CO-CH₃): The key diagnostic fragment. The acetylation of the amine precursor introduces a carbonyl signal (IR/NMR) and shifts the adjacent methylene protons.

Figure 1: Structural Analysis & Validation Logic

ChemicalStructure Precursor Precursor: 1-(Aminomethyl)cyclopentanol Reaction Acetylation (+ Ac2O / Base) Precursor->Reaction Target Target: N-[(1-hydroxycyclopentyl)methyl]acetamide Reaction->Target Amide Amide Signal (IR: 1650 cm⁻¹) (NMR: ~1.9 ppm Me) Target->Amide Diagnostic 1 Methylene Methylene Shift (-CH2-N) δ 2.6 → 3.2 ppm Target->Methylene Diagnostic 2

Caption: Logical flow from precursor to target, highlighting key diagnostic spectral shifts used for validation.

Experimental Protocol: Synthesis & Sample Preparation

Reliable spectral data depends on sample purity. The following protocol ensures the isolation of the target for analysis, minimizing hydrolysis artifacts.

Synthesis (Validation Scale)
  • Starting Material: Dissolve 1-(aminomethyl)cyclopentanol (1.0 eq) in DCM.

  • Acetylation: Add Triethylamine (1.2 eq) followed by Acetic Anhydride (1.1 eq) dropwise at 0°C.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

  • Purification: Recrystallize from Et₂O/Hexane to remove O-acetylated byproducts (if any).

Analytical Sample Prep
  • NMR Solvent: DMSO-d₆ is preferred over CDCl₃.

    • Reasoning: DMSO minimizes exchange of the Amide-NH and Alcohol-OH protons, allowing them to appear as distinct, integrateable signals (often doublets/triplets) rather than broad singlets.

  • Concentration: 10 mg / 0.6 mL.

Comparative Spectral Analysis

The following data compares the Target Molecule against its Precursor (1-(aminomethyl)cyclopentanol) to validate the successful formation of the amide bond.

A. ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)

Key Diagnostic: The appearance of the Acetyl-CH₃ singlet and the downfield shift of the methylene group (-CH₂-N).

Proton AssignmentPrecursor (Observed) [1]Target (Literature/Expected)Shift (Δ ppm)Multiplicity & Logic
Acetyl-CH₃ Absent1.85 - 1.95 N/ASinglet (3H). Distinctive sharp peak confirming acetylation.
-CH₂-N 2.55 - 2.653.10 - 3.25 +0.60Doublet (2H). Downfield shift due to electron-withdrawing carbonyl. Couples with NH (

Hz).
Amide -NH Broad (Amine)7.60 - 7.90 N/ABroad Triplet (1H). Typical amide region. Exchangeable with D₂O.
Ring -CH₂- 1.30 - 1.701.40 - 1.75 MinimalMultiplets (8H). The cyclopentyl ring protons remain largely unaffected.
-OH ~4.5 (Broad)4.30 - 4.60 MinimalSinglet (1H). Tertiary alcohol. Sharp in DMSO; disappears with D₂O shake.
B. ¹³C-NMR Spectroscopy (100 MHz, DMSO-d₆)
Carbon AssignmentPrecursor (δ ppm)Target (δ ppm)Validation Note
C=O (Amide) Absent169.0 - 170.5 Definitive proof of amide bond.
C-1 (Quaternary) ~78.079.5 - 81.0 Quaternary carbon carrying the OH group.
-CH₂-N ~50.046.0 - 48.0 Slight upfield shift often observed upon N-acylation due to steric compression (γ-effect).
Acetyl-CH₃ Absent22.5 - 23.0 Methyl carbon of the acetyl group.
Ring Carbons 23.0, 36.023.0, 37.0 Typical cyclopentane envelope.
C. Infrared (IR) Spectroscopy (ATR)
Functional GroupPrecursor (cm⁻¹)Target (cm⁻¹)Interpretation
O-H Stretch 3200-3400 (Broad)3350-3450 Remains present (Alcohol).
N-H Stretch 3300 (Amine)3280 Sharper Amide NH band.
C=O (Amide I) Absent1635 - 1655 Strong. The primary indicator of the acetamide.
N-H Bend (Amide II) Absent1540 - 1560 Medium. Confirms secondary amide.
Analytical Workflow & Troubleshooting

Use this decision tree to resolve spectral anomalies.

Figure 2: Spectral Validation Workflow

ValidationWorkflow Start Acquire 1H-NMR (DMSO-d6) CheckMethyl Peak at ~1.9 ppm? Start->CheckMethyl CheckAmide NH Triplet at ~7.8 ppm? CheckMethyl->CheckAmide Yes FailAc Failed: Starting Material unreacted CheckMethyl->FailAc No CheckOH OH Singlet present? CheckAmide->CheckOH Yes CheckAmide->FailAc No (Amine signal) Pass VALIDATED Target Confirmed CheckOH->Pass Yes FailOAc Impurity: O-Acetylation (Ester) CheckOH->FailOAc No (Shifted/Absent)

Caption: Decision tree for interpreting NMR data. Note that O-acetylation (ester formation) is a common side reaction if the temperature is too high.

Troubleshooting Common Deviations
  • Missing OH Signal:

    • Cause: Wet DMSO or presence of trace acid/base catalyzing proton exchange.

    • Solution: Add a molecular sieve to the NMR tube or use fresh ampoule DMSO-d₆.

  • Doublet at 2.0 ppm (Extra Methyl):

    • Cause: O-acetylation (formation of the ester-amide). The ester methyl usually appears slightly downfield of the amide methyl (~2.05 ppm).

    • Solution: Check IR for Ester C=O band (~1735 cm⁻¹). Resaponify with mild base (LiOH) to cleave the ester while keeping the amide intact.

  • Complex Splitting of Ring Protons:

    • Context: The cyclopentyl ring is flexible. At room temperature, you see an average. At low temperatures (-40°C), the ring puckering might resolve into complex multiplets. This is normal behavior for cyclopentanes.

References
  • Use: Baseline spectral d
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1]

    • Use: Authoritative source for Amide I/II IR bands and acetyl
  • National Institute of Standards and Technology (NIST). (n.d.). N-Methylacetamide Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Use: Reference for standard N-alkyl acetamide spectral characteristics.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: N-[(1-hydroxycyclopentyl)methyl]acetamide

The following guide provides a comprehensive safety and operational framework for handling N-[(1-hydroxycyclopentyl)methyl]acetamide . This content is structured for research and development professionals requiring immed...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive safety and operational framework for handling N-[(1-hydroxycyclopentyl)methyl]acetamide . This content is structured for research and development professionals requiring immediate, high-fidelity safety protocols.

CAS Number: 51004-22-9 Chemical Class: Functionalized Amide / Alicyclic Alcohol Primary Application: Pharmaceutical Intermediate / Building Block

Executive Safety Summary & Risk Assessment

Senior Scientist Note: While specific toxicological data for this exact CAS is often limited in public repositories, its structural homology to N-methylacetamide (a known reproductive toxin, Repr.[1] 1B) and general acetamides mandates the application of the Precautionary Principle . Treat this compound as a Potential Reproductive Hazard and Irritant until empirical data proves otherwise.

Hazard Identification Matrix
Hazard CategoryClassification (Predicted/Analog)Operational Implication
Health (Acute) Skin/Eye Irritant (Cat 2)Direct contact may cause dermatitis or corneal irritation.
Health (Chronic) Reproductive Toxicity (Cat 1B) CRITICAL: Avoid all inhalation and skin contact.[1] Potential teratogen.
Physical Combustible SolidFinely divided dust may form explosive mixtures in air.[1]
Reactivity StableIncompatible with strong oxidizing agents and strong acids/bases.[1]

Personal Protective Equipment (PPE) Specifications

Effective protection relies on a "Barrier Redundancy" strategy.[1] Do not rely on a single layer of defense.[1]

PPE Selection Table
Protection ZoneStandard Operation (mg scale)High-Exposure Operation (>10g or Aerosol Generation)
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR (Powered Air Purifying Respirator) or N95 + Fume Hood
Hand Protection Nitrile Gloves (Min thickness: 5 mil)Double Gloving: Nitrile (inner) + Nitrile/Neoprene (outer, extended cuff)
Eye Protection Chemical Safety Glasses (ANSI Z87.1)Chemical Splash Goggles + Face Shield
Body Protection Standard Lab Coat (Cotton/Poly blend)Tyvek® Lab Coat or Disposable Sleeve Covers
Expert Insight: Glove Permeation
  • Recommendation: Standard nitrile provides adequate splash protection for solids.[1]

  • Caution: If dissolved in permeating solvents (e.g., DMSO, DCM), the solvent dictates the glove choice.[1] For DMSO solutions, use 0.7mm Nitrile or change standard nitrile gloves immediately upon splash.

Operational Handling Protocol

This workflow is designed to minimize "fugitive emissions"—the escape of dust or vapor into the general lab environment.[1]

Phase 1: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Use an ionizing fan or anti-static gun to prevent powder scattering, which is common with crystalline amides.[1]

  • Surface Protection: Line the work surface with an absorbent, plastic-backed bench mat to capture minor spills.[1]

Phase 2: Solubilization & Reaction[1]
  • Solvent Addition: Add solvent slowly to the solid.[1] Although likely endothermic or neutral, amides can sometimes exhibit heat of solution effects.[1]

  • Vessel Management: Keep reaction vessels capped when not actively adding reagents. Use septa and syringe techniques for liquid transfer to maintain a closed system.

Phase 3: Cleanup & Decontamination[1]
  • Solvent Wipe: Wipe all tools and balance surfaces with a solvent in which the compound is soluble (e.g., Methanol or Ethanol) before removing them from the hood.[1]

  • Waste Segregation: Solid waste (weigh boats, wipes) goes into Hazardous Solid Waste .[1] Liquid waste goes into Organic Waste (Halogenated/Non-Halogenated) depending on the solvent.

Visualized Workflows

Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct protection level based on the physical state of the material.[1]

PPE_Logic Start Start: Assess Material State State_Solid Solid / Powder Start->State_Solid State_Solution Solution / Liquid Start->State_Solution Quant_Low < 10 grams State_Solid->Quant_Low Quant_High > 10 grams or Dust Risk State_Solid->Quant_High Solvent_Volatile Volatile Solvent? State_Solution->Solvent_Volatile PPE_Level1 Level 1: Fume Hood + Nitrile Gloves + Safety Glasses Quant_Low->PPE_Level1 PPE_Level2 Level 2: Double Gloves + N95/P100 (if outside hood) + Goggles Quant_High->PPE_Level2 Solvent_Volatile->PPE_Level1 No PPE_Level3 Level 3: Fume Hood + Splash Goggles + Chem-Resistant Apron Solvent_Volatile->PPE_Level3 Yes (Splash Risk)

Caption: Decision tree for selecting appropriate PPE based on physical state and quantity.

Diagram 2: Safe Handling Workflow

A step-by-step loop to ensure containment from storage to disposal.

Handling_Workflow cluster_hood Inside Chemical Fume Hood Storage 1. Cold Storage (+4°C) (Desiccated) Equilibrate 2. Warm to RT (Prevents condensation) Storage->Equilibrate Weigh 3. Weigh in Hood (Anti-static protocols) Equilibrate->Weigh Dissolve 4. Dissolve/React (Closed System) Weigh->Dissolve Decon 5. Decontaminate (Solvent Wipe) Dissolve->Decon Waste 6. Disposal (Incineration) Decon->Waste

Caption: Operational loop emphasizing the containment of the material within the fume hood.

Emergency Response & Disposal

Accidental Release (Spill)[1]
  • Evacuate: If spill is significant (>5g powder) and outside a hood, evacuate the immediate area to allow dust to settle.[1]

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover spill with a damp paper towel (to prevent dust generation).[1]

  • Clean: Scoop up material. Wipe area with water followed by ethanol.[1] Place all waste in a sealed bag.

Waste Disposal Logistics
  • Classification: Non-RCRA Hazardous Waste (unless mixed with regulated solvents).[1]

  • Method: Incineration is the preferred method for organic amides to ensure complete destruction of the nitrogenous backbone.[1]

  • Labeling: Clearly label as "Organic Solid/Liquid - Contains Acetamide Derivative - Potential Repro Toxin."

References

  • PubChem. (n.d.).[1][2][3] N-Methylacetamide (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: N-methylacetamide.[1][2][4][5][6][7][8] Retrieved from [Link][1]

Sources

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